1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide

Organometallic chemistry Ligand design Steric parameter quantification

Researchers screening NHC ligands encounter pathway divergence: IMes/SIMes fail in Fe-catalyzed cross-coupling due to β-hydride elimination, while IPr is mechanistically required. IPr also enables both RCM and cross-metathesis with Ru, unlike IMes. • %Vbur 45.6% (AuCl) - bridges IMes (36.5%) and IPr* (30.3-33.9%) • Essential for PEPPSI-IPr pre-catalysts; enables room-temperature tetra-ortho-substituted biaryl synthesis • Supplied ≥98% HPLC, stored under inert gas; multi-gram quantities available.

Molecular Formula C27H38N2
Molecular Weight 390.6 g/mol
Cat. No. B12349216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide
Molecular FormulaC27H38N2
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C
InChIInChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-21,28H,1-8H3
InChIKeyYFEJUGFIPLIBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPr: Identity and Benchmark NHC Ligand


1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide, universally referred to as IPr, is an unsaturated imidazol-2-ylidene N‑heterocyclic carbene (NHC) ligand bearing 2,6‑diisopropylphenyl (Dipp) wingtip substituents [1]. First isolated by the Nolan group in 1999, IPr has become the most extensively utilized NHC ligand across organometallic chemistry and homogeneous catalysis, serving as a benchmark against which newer carbene ligands are measured [1]. The compound features an unsaturated (imidazole‑derived) backbone, distinguishing it from its saturated analogue SIPr, and occupies an intermediate steric position between the smaller IMes (2,4,6‑trimethylphenyl wingtips) and the super‑bulky IPr* family [2]. As a free carbene, IPr is commercially available from multiple suppliers in multi‑gram quantities and serves as the direct precursor to the widely commercialized PEPPSI‑IPr, (IPr)Pd(acac)Cl, and numerous other pre‑catalyst families .

Why IPr Cannot Be Substituted by Similar NHCs


Although IPr, IMes, SIPr, and SIMes share the imidazole‑derived NHC core and are sometimes treated as interchangeable in generic catalytic screening, quantitative steric, mechanistic, and catalytic‑scope data demonstrate that these ligands produce non‑equivalent outcomes that directly affect reaction success or failure [1]. IPr provides a percent buried volume (%Vbur) approximately 9 absolute percentage points larger than IMes in linear Au(I) complexes, translating to fundamentally different steric environments at the metal center [2]. This steric differentiation manifests in divergent catalytic behavior: IPr‑based Ru complexes catalyze both ring‑closing and cross‑metathesis, whereas IMes‑based analogues are restricted to macrocyclizations [3]; IPr suppresses deleterious β‑hydride elimination pathways in iron catalysis that dominate when IMes or SIMes are used under identical conditions [4]; and the unsaturated NHC backbone of IPr confers distinct catalyst initiation profiles compared to its saturated SIPr counterpart in PEPPSI‑type pre‑catalysts [5]. Class‑level substitution without quantitative justification therefore risks selecting a ligand with incompatible steric demands, an inappropriate reduction pathway, or a narrower catalytic scope than the application requires.

IPr vs Closest NHCs: Quantitative Differentiation


Buried Volume Comparison: IPr vs IMes in Au(I) Complexes

The percent buried volume (%Vbur) computed from single‑crystal X‑ray structures of [AuCl(NHC)] complexes quantifies the steric footprint of NHC ligands at the metal center. IPr (NHC = a) exhibits a %Vbur of 45.6%, while IMes (NHC = e) registers only 36.5% under identical computational methodology (radius R = 3.5 Å) [1]. This represents an absolute steric increase of 9.1 percentage points (+25% relative to IMes). In the square‑planar [AuCl₃(NHC)] series, the IPr and IMes %Vbur values converge (34.9% vs 34.2%), demonstrating that IPr's steric advantage is geometry‑dependent and most pronounced in low‑coordinate environments characteristic of active catalytic intermediates [1]. The saturated analog SIPr (NHC = b) is slightly bulkier than IPr in both Au(I) (47.4%) and Au(III) (38.8%) geometries, providing a quantitative basis for selecting between unsaturated (IPr) and saturated (SIPr) backbones when steric tuning is required [1].

Organometallic chemistry Ligand design Steric parameter quantification

IPr vs IMes Metathesis Scope

In a direct comparative study of ruthenium‑based olefin metathesis catalysts, the IPr‑bearing complex demonstrated excellent catalytic activity across both ring‑closing metathesis (RCM) and cross‑metathesis reaction manifolds. In contrast, the IMes‑containing complex was found to be highly efficient exclusively in macrocyclizations involving RCM, with significantly attenuated performance in cross‑metathesis [1]. This catalytic scope divergence is attributed to the greater stability of the IPr‑ligated active species, which persists under the more demanding conditions of cross‑metathesis [1]. The free carbenes IMes and IPr are both isolable in four synthetic steps with ~50% overall yield, eliminating ligand accessibility as a confounding variable in this comparison [1].

Olefin metathesis Ruthenium catalysis Reaction scope differentiation

β-Hydride Elimination: IPr vs IMes in Iron Catalysis

Upon reaction of Fe(OAc)₂ with one equivalent of NHC·HCl precursor and 4 equivalents of EtMgBr at −5 °C, the identity of the NHC ligand dictates the iron speciation outcome. When the Dipp‑substituted NHCs IPr or SIPr are employed, the reaction yields isolable three‑coordinate Fe(II)‑bis(ethyl) species, (IPr)Fe(Et)₂ and (SIPr)Fe(Et)₂, in which β‑hydride elimination is suppressed [1]. Under the same conditions, the mesityl‑substituted NHCs IMes and SIMes undergo rapid β‑hydride elimination, generating Fe(0)‑ethylene complexes instead of the Fe(II)‑ethyl intermediates required for productive cross‑coupling [1]. The different iron species were unambiguously distinguished by single‑crystal X‑ray diffraction, ⁵⁷Fe Mössbauer spectroscopy, and magnetic circular dichroism (MCD) spectroscopy [1]. In situ ⁵⁷Fe Mössbauer analysis of the crude reaction mixtures confirmed distinct major species for the SIPr/IPr pair versus the SIMes/IMes pair [1].

Iron catalysis Cross‑coupling β‑Hydride elimination Mechanistic speciation

PEPPSI-IPr vs Phosphines in Kumada Cross-Coupling

In a head‑to‑head benchmarking study of the Kumada–Tamao–Corriu (KTC) cross‑coupling of heterocyclic substrate 35, PEPPSI‑IPr (complex 1, bearing the IPr ligand) delivered the cross‑coupled product cleanly in quantitative yield at room temperature, as determined by ¹H NMR spectroscopy of the crude reaction mixture after workup [1]. Under identical conditions, three of the best commercially available hindered phosphine ligands (42, 43, and 44), as well as [Pd(PPh₃)₄] (41)—still the most widely used palladium catalyst—resulted in only minimal conversion [1]. Furthermore, PEPPSI‑IPr (1) and PEPPSI‑SIPr (2) were compared directly in the same study: both were highly effective, yielding 85% and 80% of the cross‑coupled product, respectively, over 24 h at 50 °C, demonstrating that IPr and SIPr deliver comparable high performance in this transformation [1].

Kumada–Tamao–Corriu coupling Palladium catalysis Phosphine vs NHC benchmarking

Copper Anilido Nucleophilicity: IPr vs SIPr and IMes

The nucleophilic reactivity of (NHC)Cu(NHPh) complexes toward bromoethane was measured to establish a quantitative reactivity ranking. The observed order of increasing nucleophilic reactivity at the anilido ligand is: (SIPr)Cu(NHPh) < (IPr)Cu(NHPh) < (IMes)Cu(NHPh) < (dtbpe)Cu(NHPh) [1]. IPr thus occupies a defined intermediate position—more nucleophilic than the saturated SIPr analogue but less nucleophilic than the smaller IMes congener [1]. This ranking is consistent with the combined steric and electronic influence of the NHC: the stronger σ‑donor ability of the saturated SIPr backbone reduces nucleophilicity at the Cu‑bound anilido, while the reduced steric protection of IMes permits greater substrate accessibility and higher apparent nucleophilicity [1]. IPr's intermediate position offers a balanced reactivity profile distinct from both the more shielded SIPr and the more exposed IMes systems.

Copper chemistry Nucleophilicity Anilido reactivity Ligand electronic tuning

IPr High-Impact Application Scenarios


Ruthenium Metathesis: RCM and Cross-Metathesis Platform

For synthetic sequences that demand both ring‑closing metathesis (macrocyclization) and intermolecular cross‑metathesis steps, IPr‑based ruthenium catalysts are the appropriate choice. The IMes‑bearing analogue is restricted to macrocyclization RCM and exhibits poor cross‑metathesis activity [1]. This scenario is common in total synthesis and pharmaceutical intermediate manufacturing, where a single catalyst system capable of addressing both manifolds reduces the number of catalyst screening campaigns, simplifies procurement logistics, and minimizes the risk of metal contamination from catalyst switching. The IPr free carbene precursor can be synthesized in four steps with ~50% overall yield and incorporated into Ru‑benzylidene or Ru‑indenylidene pre‑catalysts in 77–95% yield [1].

Iron-Catalyzed Cross-Coupling: β-Hydride Elimination Suppression

In iron‑catalyzed cross‑coupling using alkyl Grignard reagents bearing β‑hydrogens, IPr (or its saturated analog SIPr) is mechanistically required to access the productive Fe(II)‑alkyl intermediate. Under identical conditions (Fe(OAc)₂, EtMgBr, THF, −5 °C), IMes and SIMes divert the reaction exclusively to Fe(0)‑ethylene species via rapid β‑hydride elimination, completely precluding cross‑coupling product formation [1]. This is not a yield‑tuning scenario but a pathway‑selection scenario: the Dipp‑substituted NHC scaffold (IPr/SIPr) is structurally essential to suppress the undesired reduction. In situ ⁵⁷Fe Mössbauer spectroscopy can be used to verify the correct iron speciation when deploying IPr [1]. This mechanistic differentiation is particularly relevant for sustainable catalysis programs seeking to replace precious metals (Pd, Ni) with abundant iron while maintaining synthetic utility.

Kumada Coupling of Hindered Heterocycles for Medicinal Chemistry

For medicinal chemistry laboratories and parallel synthesis platforms requiring robust C–C bond formation on drug‑like heterocyclic scaffolds at ambient temperature, PEPPSI‑IPr (the IPr‑derived Pd pre‑catalyst) delivers quantitative yields under conditions where the best phosphine ligands (including [Pd(PPh₃)₄]) show minimal conversion [1]. The PEPPSI‑IPr system also tolerates unprotected phenols and Boc‑protected amines, has been demonstrated on 10‑gram scale without performance loss, and enables the room‑temperature synthesis of tetra‑ortho‑substituted biaryls for the first time using any cross‑coupling protocol [1]. When direct comparison between PEPPSI‑IPr and PEPPSI‑SIPr is needed, the two catalysts yield 85% and 80% respectively under the tested KTC conditions at 50 °C [1], providing quantitative guidance for catalyst selection where subtle differences in backbone saturation may matter.

Sterically Demanding Catalysis with Intermediate Bulk

When a catalytic system demands steric protection significantly beyond what IMes (%Vbur 36.5% in AuCl) can provide, but does not require the extreme bulk of IPr* (%Vbur 30.3–33.9% in Ru‑indenylidene complexes, noting that IPr* %Vbur is geometry‑dependent due to its high flexibility) [1][2], IPr (%Vbur 45.6% in AuCl) occupies the critical intermediate steric regime [2]. This positioning is particularly valuable for Pd‑catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides, where (IPr)Pd(acac)Cl has demonstrated broad substrate scope including sterically hindered and heterocyclic coupling partners under mild conditions [3]. The quantifiable steric parameter allows rational ligand selection rather than empirical trial‑and‑error, directly informing procurement decisions for laboratories building NHC ligand screening sets.

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